molecular formula C8H12O3 B13470934 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13470934
M. Wt: 156.18 g/mol
InChI Key: KJLYDKFVGGLWCY-UHFFFAOYSA-N
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Description

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2901109-56-4) is a bicyclic carboxylic acid featuring a norbornane core with a methyl group at position 4 and an oxygen atom in the bridge (7-oxa). Its molecular formula is C₈H₁₂O₃, and it has a molecular weight of 156.18 g/mol . This compound is a conformationally constrained analog of proline, making it valuable in peptidomimetics and drug discovery. Its rigid bicyclic structure enhances resistance to enzymatic degradation and stabilizes specific peptide conformations, which is critical for probing biological activity .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-7-2-4-8(11-7,5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

KJLYDKFVGGLWCY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Another common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .

Industrial Production Methods

Industrial production of this compound often relies on the same Diels-Alder reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of asymmetric catalysis can provide enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The ether bridge in the molecule allows for unique binding interactions with biological targets, which can modulate different biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid 4-methyl, 7-oxa bridge C₈H₁₂O₃ 156.18 Peptidomimetic scaffold, enzymatic stability
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid) 4,7,7-trimethyl, 3-oxo, 2-oxa bridge C₁₀H₁₄O₄ 198.21 Antimicrobial activity
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 3-piperazinyl carbonyl, 7-oxa bridge C₁₃H₁₉N₂O₄ 279.30 Potential kinase inhibitor scaffold
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid 4-methoxy, no heteroatom in bridge C₉H₁₄O₃ 170.21 Lipophilicity modifier
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid 4-bromo, no heteroatom in bridge C₈H₁₁BrO₂ 219.08 Halogenated building block for drug synthesis

Key Observations :

  • Bridge Heteroatoms: The 7-oxa bridge in the target compound increases polarity compared to non-oxygenated analogs like 4-methoxy or 4-bromo derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
4-Methyl-7-oxabicyclo[...]-carboxylic acid Not reported Not reported Moderate (aqueous)
Camphanic acid 486.7 (predicted) Not reported Low (lipophilic)
4-Methoxybicyclo[...]-carboxylic acid Not reported Not reported Moderate

Biological Activity

4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, with the CAS number 2901109-56-4, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂O₃, and it has a molecular weight of 156 Da. The compound features a bicyclic structure with one carboxylic acid functional group, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156 Da
LogP1.04
Polar Surface Area (Ų)47
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to norcantharidin, which include modifications of the bicyclic core, have shown promising cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Research has demonstrated that certain derivatives possess enhanced activity against breast (MCF-7), ovarian (A2780), and neuroblastoma (BE2-C) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of serine/threonine protein phosphatases such as PP1 and PP2A, which are crucial in regulating cell growth and survival pathways .

Other Pharmacological Activities

Beyond anticancer effects, the compound may have other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .

Study on Cytotoxicity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various norcantharidin analogues and evaluated their cytotoxicity against multiple cancer cell lines. The study concluded that certain modified compounds exhibited significantly higher cytotoxicity compared to the parent compound, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the lipophilicity of the compounds plays a critical role in their biological activity. Modifications at the N-position of norcantharimide derivatives were systematically varied to assess their impact on cytotoxicity, leading to the identification of highly active candidates for further development .

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